molecular formula C19H25F2N3 B6971014 1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine

1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine

Cat. No.: B6971014
M. Wt: 333.4 g/mol
InChI Key: QEGWPUGZRIUWAL-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclohexyl group and a pyrazolyl-substituted phenyl group. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F2N3/c1-14(16-6-8-19(20,21)9-7-16)22-11-15-4-3-5-17(10-15)18-12-23-24(2)13-18/h3-5,10,12-14,16,22H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGWPUGZRIUWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)(F)F)NCC2=CC(=CC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Difluorocyclohexyl Intermediate:

    Synthesis of the Pyrazolyl-Substituted Phenyl Intermediate:

    Coupling of Intermediates:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

  • Use of continuous flow reactors to improve reaction efficiency.
  • Implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any present double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially if electron-withdrawing groups are present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium hydride in aprotic solvents.

Major Products:

  • Oxidation products may include ketones or carboxylic acids.
  • Reduction products may include fully saturated hydrocarbons.
  • Substitution products depend on the nucleophile used and the position of substitution on the aromatic ring.

Scientific Research Applications

1-(4,4-Difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorocyclohexyl group may enhance binding affinity through hydrophobic interactions, while the pyrazolyl-phenyl moiety can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

    1-(4,4-Difluorocyclohexyl)-N-phenylethanamine: Lacks the pyrazolyl group, potentially resulting in different binding properties and biological activities.

    1-(4,4-Difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]propanamine: Similar structure but with an additional carbon in the alkyl chain, which may affect its pharmacokinetics and dynamics.

Uniqueness: 1-(4,4-Difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorocyclohexyl and pyrazolyl-phenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

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